molecular formula C8H12O B2599282 1-{spiro[2.3]hexan-5-yl}ethan-1-one CAS No. 2402830-45-7

1-{spiro[2.3]hexan-5-yl}ethan-1-one

Cat. No.: B2599282
CAS No.: 2402830-45-7
M. Wt: 124.183
InChI Key: VOAGBHWOCVGVSG-UHFFFAOYSA-N
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Description

1-{Spiro[2.3]hexan-5-yl}ethan-1-one is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-{spiro[2.3]hexan-5-yl}ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic ketone with an alkylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-{Spiro[2.3]hexan-5-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used for this purpose.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-{Spiro[2.3]hexan-5-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to desirable pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{spiro[2.3]hexan-5-yl}ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-{Spiro[2.3]hexan-5-yl}ethan-1-one can be compared with other spirocyclic compounds, such as spiro[2.4]heptan-6-one and spiro[3.3]heptan-2-one. These compounds share the spirocyclic motif but differ in the size and arrangement of the rings. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Similar compounds include:

  • Spiro[2.4]heptan-6-one
  • Spiro[3.3]heptan-2-one
  • Spiro[4.5]decane-7-one

Properties

IUPAC Name

1-spiro[2.3]hexan-5-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(9)7-4-8(5-7)2-3-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAGBHWOCVGVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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